N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c18-16-4-2-14(3-5-16)15-10-21-23(11-15)12-17(24)20-6-1-8-22-9-7-19-13-22/h2-5,7,9-11,13H,1,6,8,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBHHTKMWGLZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCCN3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole and pyrazole rings. The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia. The pyrazole ring can be formed through the Knorr pyrazole synthesis, involving the reaction of β-ketoesters with hydrazines.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be tailored to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: Potential use in drug development due to its structural features.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Analogues from Anti-Tumor Agent Studies
details five benzamide derivatives (compounds 5–9) sharing the N-(3-(1H-imidazol-1-yl)propyl) group but differing in acyl substituents. Key comparisons include:
| Compound | Substituent | M.p. (°C) | Yield (%) | Notable Properties |
|---|---|---|---|---|
| 5 | Acetamide | 112–114 | 85 | Baseline for polarity/activity studies |
| 6 | 4-Fluorobenzamide | 98–100 | 78 | Enhanced lipophilicity vs. 5 |
| 7 | 4-Trifluoromethylbenzamide | 135–137 | 65 | Strong electron-withdrawing effects |
| 8 | 4-Nitrobenzamide | 121–123 | 70 | High reactivity due to nitro group |
| 9 | Biphenylcarboxamide | 158–160 | 60 | Increased steric bulk |
Key Differences from Target Compound :
- The 4-fluorophenyl group on the pyrazole (vs. benzamide in compound 6) may alter binding modes in enzyme targets, such as carbonic anhydrase (CA), as fluorinated aromatics are known to influence CA inhibition .
Analogues with Modified Acetamide Backbones
N-(3-Hydroxypropyl)-2-(2-Methyl-4-Nitroimidazol-1-yl)acetamide () :
- Features a nitroimidazole group and a hydroxypropyl chain.
- However, this may reduce bioavailability compared to the target compound’s fluorine substituent, which balances lipophilicity and electronic effects .
2-(4-(Isopropylsulfonyl)phenyl)-N-(1-((Tetrahydro-2H-Pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide () :
- Includes a sulfonyl group and tetrahydropyran moiety.
- The sulfonyl group increases polarity and solubility, contrasting with the target compound’s fluorophenyl group, which prioritizes membrane permeability. This highlights a trade-off between solubility and cellular uptake in drug design .
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound’s molecular formula is , with a molecular weight of approximately 376.4 g/mol. It features an imidazole moiety, which is known for its diverse biological activities, combined with a pyrazole ring that enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole and pyrazole exhibit notable antimicrobial properties. For instance, compounds containing these moieties were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition rates. The activity was assessed using the cylinder well diffusion method, where certain derivatives demonstrated effective antimicrobial potential compared to standard drugs like norfloxacin .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Research indicates that certain pyrazole derivatives can inhibit viral replication effectively. For example, studies highlighted the efficacy of similar compounds against herpes simplex virus type 1 (HSV-1), achieving a reduction in viral plaques by approximately 69% at specific concentrations . This suggests that this compound may exhibit similar antiviral properties.
Anticancer Potential
The anticancer potential of imidazole and pyrazole derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation. For instance, specific derivatives have been reported to inhibit the growth of cancer cells by targeting the PI3K/Akt pathway, which is crucial for tumor growth and survival .
Case Study 1: Antimicrobial Evaluation
A study conducted by Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity against E. coli and B. subtilis. Among the tested compounds, those similar to this compound showed promising results, with minimum inhibitory concentrations (MICs) indicating significant antibacterial effects .
Case Study 2: Antiviral Efficacy
In another investigation focusing on antiviral properties, a series of substituted pyrazole compounds were screened for their ability to inhibit viral replication in cell cultures. The lead compounds demonstrated IC50 values in the low micromolar range, suggesting strong antiviral activity that may extend to this compound .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
